N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4S2/c23-19-11-12-20(31-19)32(28,29)26-13-3-5-17(26)21(27)24-15-9-7-14(8-10-15)22-25-16-4-1-2-6-18(16)30-22/h1-2,4,6-12,17H,3,5,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZWSHCIUKYAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide, often referred to as the target compound, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Synthesis
The target compound features a complex structure that includes a benzo[d]oxazole moiety, a pyrrolidine ring, and a sulfonyl group. The synthesis of such compounds typically involves multi-step reactions, including coupling reactions and functional group transformations. For instance, the incorporation of the benzo[d]oxazole group can be achieved through cyclization reactions involving appropriate precursors.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Benzo[d]oxazole | A bicyclic aromatic compound known for biological activity |
| Pyrrolidine | A five-membered nitrogen-containing heterocycle |
| Sulfonyl Group | Enhances solubility and biological activity |
| Chlorothiophene | Contributes to the compound's electronic properties |
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For example, compounds structurally similar to the target compound have been tested against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
Case Study: Anticancer Efficacy
In a study evaluating the anticancer activity of related pyrrolidine derivatives, it was found that certain substitutions on the pyrrolidine ring enhanced cytotoxicity against A549 cells. Notably, compounds with electron-withdrawing groups showed improved efficacy compared to those with electron-donating groups .
Antimicrobial Activity
The target compound also shows promise as an antimicrobial agent. Research has demonstrated that similar compounds possess activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus.
Table 2: Antimicrobial Activity Against Various Strains
The exact mechanism by which the target compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonyl group may play a crucial role in inhibiting specific enzymes or pathways involved in cancer progression or bacterial resistance.
Toxicity Studies
Toxicity assessments are critical in evaluating the safety profile of new compounds. The median lethal dose (LD50) for similar pyrrolidine derivatives has been determined using standardized OECD protocols.
Findings from Toxicity Studies:
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonylpyrrolidine Carboxamide Derivatives
The compound in , N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, shares the sulfonylpyrrolidine carboxamide backbone but replaces the benzo[d]oxazole with a benzofuran-oxadiazole group.
Benzo[d]oxazole-Containing Compounds
BOX (10-(4-(benzo[d]oxazol-2-yl)phenyl)-10H-phenoxazine, ) shares the benzo[d]oxazol-2-ylphenyl group with the target compound. BOX exhibits thermally activated delayed fluorescence (TADF) with a small singlet-triplet energy gap (ΔEST < 0.1 eV), suggesting that the benzo[d]oxazole moiety contributes to electronic delocalization. While BOX is used in organic light-emitting diodes (OLEDs), this property underscores the versatility of benzo[d]oxazole derivatives in both materials science and medicinal chemistry .
Data Tables
Research Findings and Implications
- Stereochemical Influence : The (2S,4R) configuration in patent analogs () underscores the importance of stereochemistry in optimizing pharmacokinetic profiles .
- Multifunctional Moieties : The benzo[d]oxazole and pyrrolidine carboxamide groups provide a balance of rigidity and polarity, a strategy employed in both therapeutic and material science applications (e.g., BOX in OLEDs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
